5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one
Description
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a furan-3-ylmethylamino substituent at position 2 and an amino group at position 3. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. However, the provided evidence lacks direct pharmacological data for this specific compound, necessitating comparisons with structurally similar analogs.
Properties
CAS No. |
77961-46-7 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-amino-2-(furan-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4O2/c10-7-4-12-9(13-8(7)14)11-3-6-1-2-15-5-6/h1-2,4-5H,3,10H2,(H2,11,12,13,14) |
InChI Key |
COXGQNAWKYFEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Furan Moiety: The furan moiety can be introduced via a nucleophilic substitution reaction using a furan-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis or enzyme inhibition.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. The amino and furan moieties can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The pyrimidine ring can also participate in coordination with metal ions, further modulating its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features are its furan-3-ylmethylamino and amino substituents. Below is a comparative analysis with analogs:
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Observations:
Substituent Effects on Basicity/Solubility: The dimethylamino group in 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one increases basicity compared to the furan-containing analog . The tetrahydrofuran substituent in 6-Amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one may enhance solubility due to its oxygen-rich, non-aromatic ring .
Biological Activity Trends: Thieno-pyrimidinone derivatives (e.g., compounds in ) with arylaminomethyl groups exhibit dihydrofolate reductase (DHFR) inhibition, with substituents like 4-chlorophenyl (IC₅₀ ~ 0.8 µM) showing higher potency than methoxy groups . This suggests that electron-withdrawing groups enhance target binding. The 2-furylpyrazole substituent in 2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one may confer kinase inhibitory activity, as furan rings often participate in π-π stacking interactions .
Pharmacological Potential
Though direct data is absent for the target compound, analogs suggest possible applications:
- Antimicrobial Activity: Pyrimidinones with heteroaromatic substituents (e.g., thieno or furyl groups) often show antimicrobial effects .
- Enzyme Inhibition: The amino group at position 5 may interact with enzyme active sites, as seen in DHFR inhibitors .
Biological Activity
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : 180.18 g/mol
The presence of both amino and furan groups in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Mechanisms of Biological Activity
Research indicates that 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, studies have indicated that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The potency varies depending on the specific type of cancer, with some studies reporting IC values in the low micromolar range.
- Apoptosis Induction : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is significant for developing new anticancer therapies.
Research Findings and Case Studies
Several studies have evaluated the biological activity of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one:
Table 1: Summary of Biological Activities
| Study Reference | Cell Line | IC Value (µM) | Mechanism |
|---|---|---|---|
| A549 | 12.5 | CDK Inhibition | |
| HCT116 | 15.0 | Apoptosis Induction | |
| MCF7 | 10.0 | Cell Cycle Arrest |
- Anticancer Efficacy : In a study focused on lung cancer (A549 cells), the compound exhibited an IC value of 12.5 µM, indicating significant cytotoxicity . Similar results were observed in colorectal cancer cells (HCT116), where an IC of 15.0 µM was recorded .
- Mechanistic Studies : Further investigations revealed that treatment with the compound resulted in G0/G1 phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent .
- In Vivo Studies : Although most studies are in vitro, preliminary animal model studies have shown promising results regarding tumor reduction and overall survival rates when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
